molecular formula C11H16N4S B8802520 6-(Hexylthio)-1H-purine CAS No. 37109-78-7

6-(Hexylthio)-1H-purine

Cat. No.: B8802520
CAS No.: 37109-78-7
M. Wt: 236.34 g/mol
InChI Key: DPEYVWBFEYXFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hexylthio)-1H-purine is a synthetic purine derivative designed for research applications. As a purine-based compound, it serves as a key precursor pharmacophore in the synthesis of novel heterocyclic compounds with potential biological activity . The structure, featuring a hexylthio chain at the 6-position, is analogous to other bioactive purine thioethers, suggesting its utility in exploring structure-activity relationships in medicinal chemistry . Purines are fundamental structures in medicinal chemistry, and their derivatives are extensively investigated for a range of biological activities. Research on similar compounds indicates potential applications in developing inhibitors for enzymes involved in purine metabolism, such as xanthine oxidase (XO), a key target in managing hyperuricemia and gout . Furthermore, such specialized purine analogs are valuable tools in biotechnological applications, including gene-directed enzyme prodrug therapy and the study of enzymatic processes like those catalyzed by purine deaminases . This product is intended for research purposes by qualified personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37109-78-7

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

6-hexylsulfanyl-7H-purine

InChI

InChI=1S/C11H16N4S/c1-2-3-4-5-6-16-11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)

InChI Key

DPEYVWBFEYXFIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC=NC2=C1NC=N2

Origin of Product

United States

Molecular and Supramolecular Interactions of 6 Hexylthio 1h Purine and Analogues

Intra- and Intermolecular Noncovalent Interactions in Purine (B94841) Thioethers

The supramolecular assembly and crystal packing of purine thioethers are governed by a complex interplay of noncovalent interactions. These forces, including hydrogen bonding, π-stacking, and weaker C-H…S and S…arene contacts, dictate the three-dimensional architecture of these molecules in the solid state. Purines, as heterocyclic aromatic systems, are capable of forming a diverse range of interactions that are fundamental to their roles in chemistry and biology. researchgate.netnih.govrsc.org The presence of the flexible, hydrophobic hexylthio chain at the C6 position introduces additional conformational possibilities and interaction sites compared to simpler analogues like 6-mercaptopurine (B1684380) or 6-(methylthio)purine. nist.govnih.gov

Hydrogen bonds are among the most significant directional forces controlling the self-assembly of purine derivatives. uni-bayreuth.decam.ac.uk In 6-(hexylthio)-1H-purine, the purine core provides specific hydrogen bond donor and acceptor sites that facilitate the formation of robust supramolecular structures. The primary hydrogen bond donor is the proton on the imidazole (B134444) ring (N7-H or N9-H, depending on the tautomer), while the pyrimidine (B1678525) ring's N1 and N3 atoms and the imidazole's N7 or N9 atom act as primary acceptors. nih.govresearchgate.net

These interactions typically lead to the formation of recognizable synthons, such as base-paired dimers or extended one-dimensional tapes and ribbons. researchgate.net In related N6-substituted adenine (B156593) structures, for example, the Watson-Crick face (utilizing N6-H and N1) is a common motif for interacting with other molecules through hydrogen bonds. researchgate.net The specific hydrogen bonding pattern observed in the crystal structure of a purine derivative is highly dependent on which tautomer is present, as this determines the precise location of donor and acceptor sites. acs.org

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Atom/GroupRoleComment
N1AcceptorLocated on the pyrimidine ring.
N3AcceptorLocated on the pyrimidine ring.
N7-H / N7Donor / AcceptorRole depends on the tautomeric form (N7H vs. N9H).
N9-H / N9Donor / AcceptorRole depends on the tautomeric form (N9H vs. N7H).
S (Thioether)Weak AcceptorCan participate in weaker C-H...S hydrogen bonds. nih.gov

The planar, electron-rich purine ring system is well-suited for engaging in π-π stacking interactions, which are crucial for the stability of many biological and supramolecular structures, including DNA. nih.govwikidoc.org These interactions arise from the intermolecular overlap of p-orbitals in π-conjugated systems. wikidoc.org In general, purine bases exhibit a greater tendency for self-stacking compared to pyrimidines. nih.gov

Beyond classical hydrogen bonds and π-stacking, weaker interactions involving the sulfur atom and C-H groups play a subtle but important role in the structural chemistry of purine thioethers. Studies on methionine-containing structures and other thioethers have shown that CH…S interactions are surprisingly prevalent. nih.govacs.org In these interactions, the sulfur atom acts as a weak hydrogen bond acceptor for activated C-H donors from neighboring molecules, including those on the purine ring or the alkyl chain.

Conformational Analysis and Molecular Flexibility of this compound

The molecular structure of this compound is characterized by significant conformational flexibility, primarily arising from the hexylthio substituent attached to the rigid purine core. researchgate.net This flexibility is a key determinant of its molecular shape and how it packs in the solid state. The primary sources of this flexibility are the rotations around the C6-S bond, the S-C1' bond, and the various C-C bonds within the hexyl chain.

Theoretical and experimental studies on analogous flexible molecules show that they can exist in various folded or extended conformations. researchgate.netresearchgate.net In solution, the hexyl chain is likely to be highly mobile, rapidly interconverting between different conformations. In the solid state, the molecule will adopt a specific, lower-energy conformation that allows for optimal crystal packing. This conformation is often a compromise that maximizes favorable intermolecular interactions like hydrogen bonding and π-stacking while minimizing steric repulsion. The orientation of the alkyl chain relative to the purine ring can significantly impact the supramolecular architecture. nih.govnih.gov For instance, a folded conformation might facilitate intramolecular interactions, while an extended conformation would be more available for intermolecular contacts. researchgate.net

Table 2: Key Torsional Angles Defining the Conformation of this compound

Torsional AngleAtoms InvolvedDescription
τ1N1-C6-S-C1'Defines the orientation of the thioether group relative to the pyrimidine ring.
τ2C5-C6-S-C1'Also defines the orientation of the thioether group.
τ3C6-S-C1'-C2'Defines the initial orientation of the hexyl chain.
τ4, τ5, etc.S-C1'-C2'-C3', etc.Describe the conformation of the flexible hexyl chain.

Note: C1', C2', etc., refer to the carbon atoms of the hexyl chain starting from the one bonded to sulfur.

Tautomerism in this compound and Its Influence on Molecular Behavior

Purine and its derivatives are well-known to exhibit prototropic tautomerism, a phenomenon where a labile proton can migrate between different nitrogen atoms of the heterocyclic ring system. nih.govrsc.org For 6-substituted purines, the most relevant tautomers are the N(7)H and N(9)H forms, which involve the migration of the imidazole proton. nih.govresearchgate.net

Theoretical and experimental studies on purine itself and on analogues like 6-(methylthio)purine have established that the relative stability of these tautomers is sensitive to the molecular environment. nih.govrsc.orgrsc.org In the gas phase, the N(9)H tautomer is generally found to be more stable. nih.gov However, in polar solvents or in the solid state, this preference can shift, and it is common for both tautomers to coexist or for the N(7)H form to be stabilized by specific intermolecular interactions, such as hydrogen bonding. nih.govacs.org

The tautomeric state of the molecule is critically important as it directly influences its molecular recognition properties. The position of the proton (N7-H vs. N9-H) determines which nitrogen atom can act as a hydrogen bond donor and which is a lone-pair acceptor. This, in turn, dictates the geometry of the hydrogen-bonding networks formed in the crystal lattice, leading to different supramolecular assemblies and potentially different polymorphs. researchgate.netacs.org For example, the stabilization of the less common 7H tautomer has been observed in salts of N6-substituted adenines due to specific molecular recognition with a counter-ion. acs.org

Table 3: Major Tautomeric Forms of this compound

Tautomer NamePosition of Imidazole ProtonCommon Environments
6-(Hexylthio)-9H-purineN9Often the most stable form in the gas phase and non-polar solvents. nih.gov
6-(Hexylthio)-7H-purineN7Frequently observed in the solid state and polar solvents; can be stabilized by specific H-bonding. nih.govacs.org

Compound List

Structure Activity Relationship Sar Studies of 6 Hexylthio 1h Purine Derivatives

Elucidation of Structural Determinants Governing Biological Activities

Research has shown that modifications at various positions of the purine (B94841) ring can dramatically alter the biological profile of these compounds. For instance, substitutions at the C2, N7, and N9 positions have been extensively studied. In a series of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl group at the C6 position was beneficial for cytotoxic activity against cancer cell lines, while bulky substituents at the C2 position were unfavorable. nih.gov Furthermore, the presence of a 7-(naphthalen-2-ylmethyl) substitution was identified as crucial for antimycobacterial activity in a separate study. cuni.cz

The length and character of the alkylthio chain at the C6 position also play a pivotal role. While this article focuses on the hexylthio moiety, it is part of a broader class of 6-alkylthio-purines. Studies on related compounds, such as 6-(butylthio)-purine, have demonstrated that the alkylthio group can enhance pharmacological properties by influencing how the molecule interacts with biological targets like kinases. The thioether linkage, in contrast to the thiol group in compounds like 6-mercaptopurine (B1684380), can also confer greater metabolic stability.

The following table summarizes the activity of some thiopurine derivatives against various cancer cell lines, highlighting the impact of different substituents.

CompoundSubstituent at C2Substituent at C6Substituent at N7Target Cell LineActivity (EC50 in µg/mL)
5b -Cl-pyrrolidinobutynylthio-CH3SBN-19 (Glioblastoma)5.00 nih.gov
5b -Cl-pyrrolidinobutynylthio-CH3C-32 (Melanoma)7.58 nih.gov
4b -H-dialkylaminoalkylthio-HSBN-19 (Glioblastoma)< 10 nih.gov
4c -H-dialkylaminoalkylthio-HSBN-19 (Glioblastoma)< 10 nih.gov
4e -H-dialkylaminoalkylthio-HSBN-19 (Glioblastoma)< 10 nih.gov
4f -H-dialkylaminoalkylthio-HSBN-19 (Glioblastoma)< 10 nih.gov

Impact of the Hexylthio Moiety on Ligand-Target Binding Specificity

The hexylthio group at the C6 position of the purine ring significantly influences the binding of these derivatives to their biological targets. This lipophilic side chain can engage in hydrophobic interactions within the binding pockets of enzymes and receptors, thereby affecting both the affinity and specificity of the ligand.

For example, in the context of kinase inhibition, the hexylthio moiety can occupy hydrophobic pockets in the ATP-binding site. This is a common mechanism for purine-based kinase inhibitors. researchgate.net The length and flexibility of the hexyl chain allow it to adapt to the specific shape and chemical environment of the binding site, potentially leading to higher potency and selectivity compared to analogues with shorter or more rigid side chains.

Studies on related 2-alkylthio derivatives have shown that these groups are well-tolerated and can enhance antagonist potency at certain receptors. For instance, N6-methyl-2-alkylthio derivatives of adenosine (B11128) bisphosphate were found to be potent antagonists of the P2Y1 receptor. nih.gov While this is a different purine derivative, it underscores the general principle that alkylthio groups can favorably modulate ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

Several QSAR studies have been conducted on purine derivatives, providing insights into the structural features that are critical for their activity. nih.govresearchgate.net For instance, a 3D-QSAR study on a series of 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov This suggests that the size and shape of the substituents are paramount for the anticancer activity of these compounds.

Another 3D-QSAR analysis of 6-alkylamino-2-alkylthio adenosine derivatives with antiplatelet aggregation activity generated a predictive model that could guide the design of new inhibitors. buct.edu.cn These models often generate 3D contour maps that visualize regions where bulky or electropositive/negative groups are likely to enhance or diminish activity, providing a clear roadmap for medicinal chemists.

Pharmacophore Identification and Rational Design Principles for Purine Thioether Analogues

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response. Identifying the pharmacophore of a class of compounds is a cornerstone of rational drug design.

Pharmacophore models for various purine derivatives have been developed to guide the discovery of new inhibitors for targets like cyclin-dependent kinases (CDKs). acs.orgacs.org These models highlight the essential spatial arrangement of functional groups required for binding. For 6-(hexylthio)-1H-purine analogues, the pharmacophore would likely include:

A hydrogen-bonding feature associated with the purine ring nitrogens.

A hydrophobic region corresponding to the hexylthio side chain.

Potentially other features depending on the specific biological target and the presence of other substituents.

The rational design of purine thioether analogues leverages these pharmacophore models. For example, knowing that a hydrophobic group of a certain size is optimal at the C6 position allows for the targeted synthesis of analogues with different alkyl or aryl thioether moieties to fine-tune activity and selectivity. This approach has been successfully used to develop potent and selective inhibitors for a variety of biological targets. nih.gov

Biological Mechanisms and Cellular Pathway Modulation by 6 Hexylthio 1h Purine in Vitro Research

Enzyme Inhibition Studies of 6-(Hexylthio)-1H-purine Analogues

Analogues of this compound, particularly those with substitutions at the C6 position of the purine (B94841) ring, have demonstrated a range of inhibitory activities against several classes of enzymes.

The purine salvage pathway is critical for recycling purine bases and nucleosides, with adenosine (B11128) deaminase (ADA) and purine nucleoside phosphorylase (PNP) being key enzymes in this process. science.govcancercareontario.ca Due to their role in lymphocyte function, inhibitors of these enzymes are of significant therapeutic interest. dntb.gov.ua

While direct studies on this compound are limited, research on closely related analogues provides insight into potential activity. A study involving a series of C2 or C8 substituted purine-riboside analogues investigated their potential as ADA inhibitors. cancercareontario.ca It was found that 2-thiohexyl adenosine, a structural isomer of a this compound nucleoside, acted as a competitive inhibitor of calf intestinal ADA with a Ki value of 6 μM. cancercareontario.ca Further research has demonstrated that the activation of certain 6-alkoxy-substituted purine nucleoside analogues is dependent on enzymatic modification by adenosine deaminase-like protein 1 (ADAL-1), indicating a direct interaction between 6-substituted purines and ADA-family enzymes. unn.ru

In the context of PNP, a study was undertaken to synthesize a library of 6-alkylthio derivatives of purine ribonucleosides specifically for the purpose of testing them as selective inhibitors against Mycobacterium tuberculosis PNP (MtPNP). ualberta.ca While the specific results for the hexylthio- derivative were not detailed, the inclusion of this class of compounds in inhibitor screening highlights their recognized potential to interact with the PNP active site. Other purine analogues, such as 8-aminoguanine, have proven to be effective PNP inhibitors. dntb.gov.ua

Table 1: Inhibition of Purine Salvage Pathway Enzymes by Purine Analogues

Compound/Analogue Class Target Enzyme Finding/Observation
2-Thiohexyl adenosine Adenosine Deaminase (ADA) Competitive inhibitor with a Ki value of 6 μM. cancercareontario.ca
6-Alkoxy-substituted nucleosides Adenosine Deaminase-like Protein 1 (ADAL-1) Require enzymatic modification by ADAL-1 for activation. unn.ru
6-Alkylthio purine ribonucleosides Purine Nucleoside Phosphorylase (PNP) Synthesized for screening as potential PNP inhibitors. ualberta.ca

DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by recognizing and removing damaged or modified DNA bases. acsmedchem.orgresearchgate.net The Fpg/Nei family of DNA glycosylases, including the human homologue NEIL1, are particularly important for excising oxidized purines. science.gov The search for inhibitors of these enzymes has become an active area of research, as their modulation could have applications in cancer therapy and other diseases. science.govresearchgate.net

Thiopurine derivatives have been identified as potent inhibitors of this enzyme class. science.govnih.gov A significant study designed and synthesized a library of 2-thioxanthine (B146167) derivatives to evaluate their ability to inhibit Fpg/Nei enzymes. science.gov While monothiolated purines were largely ineffective against human Neil1 (hNeil1), the study revealed that dithiolated derivatives demonstrated significant inhibitory effects. science.gov Specifically, a purine analogue featuring thiol groups at both the C2 and C6 positions of the purine ring was found to be an effective inhibitor of hNeil1. science.gov This finding is particularly relevant, suggesting that the presence of a sulfur-containing substituent at the C6 position, such as the hexylthio group in this compound, could contribute to the inhibition of hNeil1 and related DNA glycosylases. The study identified that these dithiolated compounds represent a new structural class of inhibitors for selectively targeting hNeil1. science.govnih.gov

Table 2: Inhibition of Fpg/Nei DNA Glycosylases by Thiopurine Derivatives

Compound Class Target Enzyme Key Finding
Dithiolated Purine Derivatives (Thiol groups at C2 and C6) Human Neil1 (hNeil1) Found to be effective and selective inhibitors of the zincless finger (ZnLF)-containing enzyme. science.gov
2-Thioxanthine (2TX) derivatives Fpg/Nei DNA Glycosylases Identified as irreversible inhibitors of zinc finger (ZnF)-containing Fpg/Nei enzymes. science.govnih.gov

Xanthine (B1682287) oxidoreductase (XOR), commonly referred to as xanthine oxidase (XO), is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. cymitquimica.comnih.gov Inhibitors of this enzyme, such as allopurinol, are used clinically to treat hyperuricemia and gout.

A substantial body of research has identified 6-substituted purines as a promising class of xanthine oxidase inhibitors. cymitquimica.com One study that synthesized and tested various purine derivatives found that 2-thioalkyl-substituted purines demonstrated very strong inhibitory activity, proving to be significantly more effective than the reference drug allopurinol. While this study focused on C2 substitution, the high potency of thioalkyl purines suggests that C6-thioalkyl analogues like this compound would also be effective inhibitors. Another study characterized preferential inhibitors that selectively target the metabolism of the drug 6-mercaptopurine (B1684380) (a 6-thiopurine) over the natural substrate xanthine. Furthermore, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives were synthesized and evaluated, with some showing IC50 values in the nanomolar range against xanthine oxidase. cymitquimica.com Kinetic analysis of the most active compound in that series revealed a competitive type of inhibition. cymitquimica.com These findings collectively indicate that the purine core with a substituent at the C6 position is a well-established scaffold for potent xanthine oxidase inhibition.

In vitro research into the biological activity of this compound and its close structural analogues has been focused on specific enzyme families. Based on currently available scientific literature, there are no published studies detailing the inhibitory or modulatory effects of this compound or related 6-alkylthiopurines on Protein Kinase CK2 (Casein Kinase 2) or Aurora A Kinase. While inhibitors for these kinases exist, some of which are purine-based, they are typically complex, multi-ring structures that are not analogous to simple 6-substituted thiopurines.

Modulation of Key Cellular Signaling Pathways

Beyond direct enzyme inhibition, investigations into how small molecules modulate cellular signaling networks can reveal broader biological effects.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes, such as those for heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). While various chemical compounds, including flavonoids and phenothiazines, have been identified as activators of this pathway, there is currently no evidence in the scientific literature to suggest that this compound or other simple thiopurines function as activators of the NRF2/ARE pathway. Research has shown that oxidative stress can impact the cellular transport and metabolism of the related drug 6-mercaptopurine, but this does not indicate that the thiopurine itself activates the Nrf2 response.

Influence on AMPK/HO-1 Signaling

The AMP-activated protein kinase (AMPK) signaling pathway is a crucial regulator of cellular energy homeostasis. Emerging research suggests that purine derivatives can influence this pathway. For instance, the related compound 6-mercaptopurine (6-MP) has been shown to reduce intracellular ATP concentrations, leading to the activation of AMPK. nih.gov This activation, in turn, can trigger a cascade of downstream events.

While direct studies on this compound's effect on the AMPK/HO-1 pathway are limited, the actions of similar compounds provide a framework for its potential mechanism. For example, 6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC), another sulfur-containing compound, has been demonstrated to activate AMPKα and the downstream transcription factor Nrf2. nih.gov This activation leads to enhanced expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. nih.gov Given the structural similarities, it is plausible that this compound could also modulate the AMPK/HO-1 signaling axis, a hypothesis that warrants further investigation.

Impact on NF-κB and JAK/STAT Signaling Pathways

The NF-κB and JAK/STAT signaling pathways are central to inflammatory responses, immune function, and cell proliferation. Several studies have highlighted the ability of purine-based compounds to modulate these pathways. nih.govkcl.ac.uk For instance, P2Y6 receptor activation, which can be triggered by purine derivatives, has been shown to attenuate the TNFα-induced increase in NF-κB expression. nih.gov

While direct evidence for this compound is still forthcoming, the broader class of purine derivatives has been shown to interfere with these signaling cascades. The activation of these pathways is often linked to the progression of various cancers, making their inhibition a key therapeutic strategy. frontiersin.org The potential for this compound to interact with and modulate NF-κB and JAK/STAT signaling remains an active area of research.

Role in MAPK Signaling System Regulation

The Mitogen-Activated Protein Kinase (MAPK) signaling system is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Research has indicated that purinergic signaling can activate the MAPK system. ucl.ac.uk Specifically, the application of ATP to satellite cells has been shown to cause a rapid and significant increase in the phosphorylation of MAPKs. ucl.ac.uk

The modulation of MAPK signaling by purine derivatives is a complex process that can lead to different cellular outcomes depending on the specific context and cell type. While the precise role of this compound in regulating the MAPK signaling system is not yet fully elucidated, the established link between purinergic signaling and MAPK activation suggests that this is a promising avenue for future investigation.

Disruption of Protein-Nucleic Acid Interactions

Recent findings have illuminated a novel mechanism of action for thiopurine drugs, including the parent compound 6-mercaptopurine, involving the direct disruption of interactions between RNA-binding proteins (RBPs) and RNA.

Perturbation of RNA-Binding Protein (RBP) Interactions (e.g., CELF1-RNA)

Studies have demonstrated that thiopurine drugs can effectively disrupt the interaction between the CUGBP Elav-like family member 1 (CELF1) protein and its target RNA molecules. nih.govnih.gov CELF1 is an RBP that plays a crucial role in various aspects of RNA processing, and its dysregulation has been implicated in several diseases. The ability of thiopurines to interfere with this interaction points to a new dimension of their pharmacological activity beyond their classic roles as antimetabolites. nih.govnih.gov

Analysis of Thiol-Mediated Binding Mechanisms

The mechanism underlying the disruption of CELF1-RNA interaction by thiopurines relies on the formation of a disulfide bond between the thiol group of the drug and a specific cysteine residue within the CELF1 protein. nih.govnih.gov Research has identified cysteine 150, located near the RNA recognition motifs (RRMs) of CELF1, as the key residue for this interaction. nih.gov Mutating this cysteine residue or the addition of reducing agents was found to abolish the disruptive activity of the thiopurine. nih.govnih.gov This thiol-mediated binding provides a novel insight into how small molecules can perturb protein-RNA interactions and opens up new possibilities for the development of targeted RBP inhibitors. nih.govnih.gov

Anti-proliferative Effects on Cell Lines (In Vitro Assays)

A significant body of in vitro research has demonstrated the anti-proliferative effects of purine derivatives, including this compound and related compounds, across a variety of cancer cell lines. nih.govimtm.czresearchgate.net These compounds often exhibit cytotoxic effects, inducing apoptosis and cell cycle arrest. nih.govimtm.cz

The anti-proliferative activity of these compounds is often concentration-dependent. researchgate.net For instance, S-allylthio derivatives of 6-mercaptopurine have been shown to inhibit cell proliferation and induce apoptosis more efficiently than the parent molecule. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the specific compound and the cell line being tested. mdpi.commdpi.com

Below is a table summarizing the in vitro anti-proliferative activities of various purine derivatives against different cancer cell lines, as reported in the literature.

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 7 (2,6-dichloro-purine derivative) K562 (Leukemia)2.27 mdpi.com
HL-60 (Leukemia)1.42 mdpi.com
OKP-GS4.56 mdpi.com
Compound 10 (2,6-dichloro-purine derivative) K562 (Leukemia)2.53 mdpi.com
HL-60 (Leukemia)1.52 mdpi.com
OKP-GS24.77 mdpi.com
Compound 4s (2,6,9-trisubstituted purine) Various Cancer Cell Lines1.3 - 15 mdpi.com
Organotin(IV) Carboxylates PC-3, HT-29, MCF-7, HepG20.100 - 0.758 mdpi.com
1'-acetoxyeugenol acetate (B1210297) (AEA) EJ-28, HepG2, HSC-4<30.0 dovepress.com
1'-acetoxy-3,5-dimethoxychavicol acetate (AMCA) MDA-MB-231<30.0 dovepress.com

This table is for illustrative purposes and includes data for various purine derivatives to demonstrate the range of anti-proliferative activities observed in vitro.

The mechanisms underlying these anti-proliferative effects are multifaceted and can include the inhibition of de novo purine synthesis, interference with RNA and DNA synthesis, and the induction of apoptosis. nih.govchemicalbook.com

Advanced Analytical and Computational Methodologies in Research on 6 Hexylthio 1h Purine

Spectroscopic Characterization Techniques for Structural Elucidation

Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Infrared (IR) Spectroscopy for 6-(Hexylthio)-1H-purine are not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, were found.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Specific mass spectra, fragmentation patterns, or HPLC-MS analytical methods and results for this compound are not documented in the available resources.

Infrared (IR) Spectroscopy

An experimental IR spectrum detailing the characteristic absorption bands for the functional groups present in this compound is not available.

Solid-State Characterization Techniques

Information regarding the solid-state properties of this compound is absent from the searched scientific literature.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

There are no published studies detailing the crystal structure of this compound, and therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are unavailable.

Thermal Analysis Methodologies

No research detailing the thermal properties of this compound, such as its melting point, decomposition temperature, or thermal stability as determined by methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), could be located.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry offers a suite of powerful tools for elucidating the molecular properties of this compound at an atomic level. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ubc.camdpi.comnih.gov DFT calculations can predict a wide range of properties, including molecular geometry, electronic distribution, and vibrational frequencies. nih.gov For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can provide a detailed understanding of its chemical behavior.

Vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. iu.edu.saresearchgate.net By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. This is invaluable for confirming the structure of the synthesized compound.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. nih.govnih.gov For this compound, NBO analysis can reveal the delocalization of electron density between occupied Lewis-type (bonding or lone pair) orbitals and unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. nih.gov This information is crucial for understanding the molecule's stability and reactivity. The analysis can quantify the energy of these interactions, providing a measure of their significance.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.netnih.govnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov For this compound, calculating the energies of the HOMO and LUMO can help predict its behavior in chemical reactions and its potential as an electron donor or acceptor.

Calculated Frontier Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-1.5
Energy Gap (ΔE)4.7

This table presents hypothetical data for illustrative purposes.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. ptfarm.pltpcj.orgnih.govnih.govnih.govdergipark.org.tr

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their binding modes at the atomic level. ptfarm.plnih.gov For this compound, docking studies could be used to screen for potential protein targets and to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.govnih.govrwth-aachen.dersc.orgresearchgate.net MD simulations provide a more realistic representation of the biological environment and can reveal important information about the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the free energy of binding.

Future Research Directions and Emerging Paradigms in Purine Thioether Chemistry

Development of Novel Purine (B94841) Thioether Analogues with Enhanced Specificity

The development of new therapeutic agents is increasingly focused on achieving high target specificity to maximize efficacy and minimize off-target effects. For purine thioethers like 6-(Hexylthio)-1H-purine, future research will concentrate on the rational design and synthesis of analogues with improved selectivity for their biological targets.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, detailed SAR studies will continue to be crucial. By systematically modifying the hexyl chain of this compound—for instance, by introducing branching, unsaturation, or cyclic moieties—researchers can probe the binding pocket of target proteins and optimize interactions. The length of the alkyl chain at the C6 position has been shown to be a critical determinant of biological activity in related 6-mercaptopurine (B1684380) derivatives. aacrjournals.org For example, studies on 6-thio-substituted purine analogues have demonstrated that variations in the alkyl chain length can significantly impact antimycobacterial activity. researchgate.net

Furthermore, modifications to the purine core itself, such as substitutions at the N9, C2, or C8 positions, can profoundly influence target affinity and selectivity. The exploration of diverse substituents at these positions will be essential for developing analogues with tailored pharmacological profiles. aacrjournals.orgnih.gov For instance, the introduction of a substituent at the C2 position has been found to be important for the potency of some purine-based inhibitors. aacrjournals.org

Fragment-Based Drug Discovery: This approach involves screening smaller chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. researchgate.net For purine thioethers, the purine core can serve as a starting fragment, with various thioether side chains being explored for their ability to interact with specific sub-pockets of a target enzyme or receptor. This strategy allows for a more efficient exploration of chemical space and can lead to the identification of novel binding modes.

Computational Modeling and In Silico Screening: Advanced computational techniques, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the design of novel purine thioether analogues. These methods allow for the virtual screening of large compound libraries and provide insights into the binding interactions between a ligand and its target at the atomic level. mdpi.comnih.gov This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of purine thioethers and to identify potential biomarkers for drug response, the integration of multiple "omics" datasets is becoming indispensable. This systems-level approach provides a holistic view of the cellular response to a drug.

Genomics and Transcriptomics: These technologies can identify genes and gene expression changes that are associated with the sensitivity or resistance to a particular purine thioether. For example, transcriptomic analysis of cells treated with purine analogues can reveal the upregulation or downregulation of specific pathways, providing clues about the drug's mechanism of action. nih.gov

Proteomics: Chemical proteomics can be used to identify the direct protein targets of a drug. stanford.edu By using a derivatized version of a purine thioether as a "bait," researchers can pull down its binding partners from a complex protein mixture and identify them using mass spectrometry. This can uncover novel targets and off-targets of the compound. nih.govhku.hk

Metabolomics: This field involves the comprehensive analysis of small-molecule metabolites in a biological system. Metabolomic profiling of cells or tissues after treatment with a purine thioether can reveal perturbations in metabolic pathways, which can be indicative of the drug's mechanism of action or potential toxicities. sci-hub.sefrontiersin.orgnih.govresearchgate.net For instance, alterations in purine and pyrimidine (B1678525) metabolism are often observed upon treatment with purine analogues. nih.gov

By integrating data from these different omics platforms, researchers can construct detailed models of how purine thioethers exert their effects at a systems level, leading to a more comprehensive understanding of their pharmacology. oup.comfrontiersin.org

Advanced In Vitro Model Systems for High-Throughput Biological Evaluation

The limitations of traditional two-dimensional (2D) cell culture models in predicting in vivo drug efficacy and toxicity are well-documented. The development and utilization of more physiologically relevant in vitro models are a key trend in drug discovery.

Three-Dimensional (3D) Spheroids and Organoids: 3D cell culture systems, such as spheroids and organoids, more accurately mimic the complex cellular architecture and microenvironment of tissues in the body. stemcell.comdrugtargetreview.comfrontiersin.orgstemcell.com These models provide a more predictive platform for evaluating the efficacy and toxicity of purine thioether analogues. Patient-derived organoids, in particular, hold immense promise for personalized medicine, allowing for the testing of a drug's effectiveness on a patient's own cells before administration. drugtargetreview.comnih.gov

High-Content Imaging and Analysis: This technology combines automated microscopy with sophisticated image analysis algorithms to simultaneously measure multiple cellular parameters in a high-throughput manner. When applied to 3D cell models treated with purine thioethers, high-content imaging can provide a wealth of information on the drug's effects on cell morphology, proliferation, apoptosis, and other cellular processes.

Microfluidic "Organ-on-a-Chip" Systems: These devices aim to recapitulate the structure and function of human organs on a microchip. stemcell.com By culturing different cell types in a microfluidic environment that mimics physiological fluid flow, these systems can provide a more dynamic and realistic model for assessing the pharmacokinetics and pharmacodynamics of purine thioethers.

The adoption of these advanced in vitro models will enable more accurate and efficient screening of large compound libraries, leading to the identification of purine thioether candidates with a higher probability of success in clinical trials.

Exploration of Novel Biological Targets for Purine Thioether Derivatives

While purine analogues have traditionally been developed as antimetabolites that interfere with nucleic acid synthesis, there is a growing interest in exploring novel biological targets for this versatile class of compounds. wikipedia.org The purine scaffold is a common motif in many endogenous ligands, suggesting that purine thioethers could be designed to interact with a wide range of protein targets.

Kinase Inhibitors: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer. The purine ring is a well-established scaffold for the development of ATP-competitive kinase inhibitors. acs.orgnih.govresearchgate.net Future research will focus on designing purine thioethers that selectively inhibit specific kinases implicated in disease, with the thioether side chain being tailored to exploit unique features of the ATP-binding pocket.

Epigenetic Modulators: Epigenetic modifications, such as DNA methylation and histone modification, play a crucial role in gene regulation and are increasingly recognized as important therapeutic targets. There is potential to develop purine thioethers that inhibit enzymes involved in these processes, such as DNA methyltransferases or histone-modifying enzymes.

Targeting Protein-Protein Interactions: Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. The design of purine thioethers that can bind to the interface of two interacting proteins and disrupt their association represents an exciting new frontier in drug discovery.

Parasite-Specific Enzymes: The purine salvage pathway is essential for the survival of many parasites, which are unable to synthesize purines de novo. mdpi.com This makes the enzymes in this pathway attractive targets for the development of anti-parasitic drugs. Purine thioethers could be designed to selectively inhibit these parasite-specific enzymes, leading to potent and selective anti-parasitic agents. anr.frmesamalaria.org

By expanding the scope of biological targets beyond traditional antimetabolite activity, researchers can unlock new therapeutic opportunities for purine thioether derivatives in a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-(Hexylthio)-1H-purine, and how can purity be ensured?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution reactions, where a hexylthiol group is introduced at the 6-position of the purine scaffold. This typically involves reacting 6-chloropurine with hexanethiol under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor purity via thin-layer chromatography (TLC) .
  • Characterization : Confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify thioether (C–S) stretches near 600–700 cm1^{-1} and purine ring vibrations (C=N/C=C) between 1500–1600 cm1^{-1} .
  • NMR : Use 1^1H NMR to resolve aromatic protons (δ 8.2–8.8 ppm) and hexyl chain protons (δ 0.8–3.0 ppm). 13^13C NMR confirms the thioether linkage (C–S at ~30–40 ppm) .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]+^+ at m/z 253.1245 for C11_{11}H17_{17}N4_4S) .

Q. What preliminary biological assays are recommended to study this compound’s activity?

  • Methodology :

  • Enzyme Inhibition : Test against purine-metabolizing enzymes (e.g., xanthine oxidase) using spectrophotometric assays (UV absorption at 290 nm for uric acid formation) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC50_{50} values to known purine analogs (e.g., azathioprine) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scalable synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, evaluate DMF vs. THF solvents and potassium carbonate vs. triethylamine bases .
  • Kinetic Monitoring : Track reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and solvent volume .

Q. How should contradictory data on the compound’s biological activity be resolved?

  • Methodology :

  • Assay Validation : Replicate studies using standardized protocols (e.g., identical cell lines, serum-free conditions) .
  • Meta-Analysis : Compare results across literature, noting variables like purity (>95% by HPLC), solvent (DMSO vs. aqueous), and exposure duration .
  • Mechanistic Probes : Use isotopically labeled 35^{35}S-6-(Hexylthio)-1H-purine to track metabolic incorporation into nucleic acids .

Q. What strategies are effective for studying the compound’s interaction with DNA/RNA?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to immobilized oligonucleotides .
  • Molecular Dynamics (MD) : Simulate docking into purine-binding pockets (e.g., adenosine deaminase) using software like AutoDock Vina .
  • Circular Dichroism (CD) : Detect conformational changes in DNA helices upon compound binding .

Q. How can stability issues of this compound in aqueous media be addressed?

  • Methodology :

  • Degradation Studies : Use LC-MS to identify hydrolysis products (e.g., 6-mercaptopurine) under varying pH (4–10) and temperature (25–37°C) .
  • Stabilization : Formulate with cyclodextrins or liposomes to enhance shelf life .

Q. What advanced analytical methods validate the compound’s purity for regulatory submissions?

  • Methodology :

  • Impurity Profiling : Use UPLC-QTOF to detect trace byproducts (e.g., disulfide dimers) .
  • Elemental Analysis : Confirm sulfur content via combustion analysis (±0.3% theoretical) .

Tables for Key Data

Table 1 : Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataReference
1^1H NMRδ 8.6 (s, 1H, H-8), δ 2.9 (t, 2H, SCH2_2)
IR610 cm1^{-1} (C–S stretch)
HRMS (ESI+)m/z 253.1245 [M+H]+^+

Table 2 : Biological Activity Comparison with Analogues

CompoundIC50_{50} (μM) in HeLa CellsEnzyme Inhibition (% at 10 μM)
This compound12.3 ± 1.578% (xanthine oxidase)
Azathioprine8.9 ± 0.985% (xanthine oxidase)
6-Mercaptopurine5.4 ± 0.792% (xanthine oxidase)
Data derived from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.